[6-(3-Iodophenyl)pyridin-3-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(3-Iodophenyl)pyridin-3-YL]methanol: is an organic compound with the molecular formula C12H10INO It features a pyridine ring substituted with a 3-iodophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(3-Iodophenyl)pyridin-3-YL]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodophenylboronic acid and 3-pyridylmethanol.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-iodophenylboronic acid with 3-pyridylmethanol. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(3-Iodophenyl)pyridin-3-YL]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biomolecular Probes: It can serve as a probe in biological studies to investigate molecular interactions and pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [6-(3-Iodophenyl)pyridin-3-YL]methanol exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- [6-(3-Bromophenyl)pyridin-3-YL]methanol
- [6-(3-Chlorophenyl)pyridin-3-YL]methanol
- [6-(3-Fluorophenyl)pyridin-3-YL]methanol
Comparison:
- Uniqueness: The presence of the iodine atom in [6-(3-Iodophenyl)pyridin-3-YL]methanol distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with molecular targets, potentially enhancing its efficacy in various applications.
- Reactivity: The iodine atom also makes the compound more reactive in substitution reactions compared to its halogen analogs, providing greater versatility in chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H10INO |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
[6-(3-iodophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10INO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 |
InChI Key |
DDZCKRYRXMFGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.